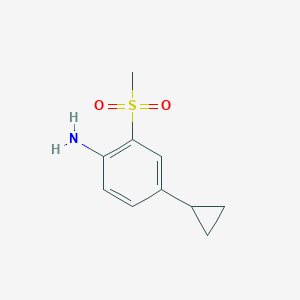

4-Cyclopropyl-2-(methylsulfonyl)aniline

描述

Structure

3D Structure

属性

分子式 |

C10H13NO2S |

|---|---|

分子量 |

211.28 g/mol |

IUPAC 名称 |

4-cyclopropyl-2-methylsulfonylaniline |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3 |

InChI 键 |

RIRVDYJHQLCGNW-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C2CC2)N |

产品来源 |

United States |

Contextual Significance of Substituted Anilines As Chemical Platforms

Substituted anilines are a class of organic compounds derived from aniline (B41778) that have been modified with various functional groups. wisdomlib.org These molecules are of paramount importance in organic synthesis, serving as versatile building blocks and key intermediates for a vast array of more complex compounds. wisdomlib.org Their utility is rooted in the reactivity of the aromatic ring and the amino group, which can be readily manipulated to construct diverse molecular frameworks.

Historically, anilines have been central to the development of the dye industry and have since become indispensable in the synthesis of pharmaceuticals, polymers, and agrochemicals. rsc.org The amino group strongly influences the reactivity of the aromatic ring, directing electrophilic substitution primarily to the ortho and para positions. rsc.org However, this inherent reactivity can also present challenges, such as metabolic instability or potential toxicity in medicinal chemistry applications. nih.gov Consequently, the strategic placement and nature of substituents are crucial for fine-tuning the molecule's properties, including its electronic character, solubility, bioavailability, and interaction with biological targets. The development of novel synthetic methods to access anilines with diverse substitution patterns, including those that are less accessible through classical methods, remains an active area of research. rsc.orguva.nl

Importance of Cyclopropyl and Methylsulfonyl Moieties in Synthetic Design

The chemical personality of 4-Cyclopropyl-2-(methylsulfonyl)aniline is largely defined by its two key substituents: the cyclopropyl (B3062369) group and the methylsulfonyl group. Each of these moieties imparts distinct and valuable properties to the aniline (B41778) core, making the combined structure a subject of significant interest in modern synthetic design.

The Cyclopropyl Moiety: A Compact Powerhouse

The cyclopropyl group, a three-membered carbon ring, is far more than a simple alkyl substituent. Its unique steric and electronic properties have made it a favored structural motif in medicinal chemistry. iris-biotech.de The high degree of ring strain in cyclopropane (B1198618) endows its C-C bonds with enhanced π-character, making it behave in some respects like a double bond. nih.gov

Key attributes that the cyclopropyl group confers include:

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in larger alkyl groups, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. This can significantly improve the pharmacokinetic profile of a drug candidate. iris-biotech.denih.gov

Conformational Restriction: The rigid nature of the cyclopropyl ring can lock flexible molecules into a specific conformation. This can lead to more favorable binding to a biological target, enhancing potency and selectivity. iris-biotech.deresearchgate.net

Modulation of Physicochemical Properties: The incorporation of a cyclopropyl group can influence a molecule's lipophilicity, pKa, and permeability. iris-biotech.denih.gov It is often used as a bioisostere for other groups, such as isopropyl or phenyl, to fine-tune these properties. iris-biotech.de

Enhanced Potency: By providing a unique vector in three-dimensional space and influencing electronic properties, the cyclopropyl group can optimize interactions with target proteins, leading to increased biological activity. acs.org

The strategic inclusion of a cyclopropyl ring is a well-established tactic to address various challenges in drug discovery, from reducing off-target effects to decreasing plasma clearance. nih.govacs.org

The Methylsulfonyl Moiety: A Modulator of Polarity and Reactivity

The methylsulfonyl group (-SO₂CH₃) is a strongly electron-withdrawing and highly polar functional group that plays a significant role in modifying the properties of aromatic systems. chem-station.com Its presence on the aniline ring in this compound has profound electronic and physicochemical implications.

Important contributions of the methylsulfonyl group include:

Electron-Withdrawing Nature: The sulfonyl group deactivates the aromatic ring towards electrophilic substitution and can influence the acidity or basicity of other functional groups. In sulfonamides, this effect reduces the basicity of the amine nitrogen. chem-station.com

Hydrogen Bonding Capability: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, which can be crucial for molecular recognition and binding to biological targets.

Improved Solubility: The high polarity of the methylsulfonyl group can enhance the aqueous solubility of a molecule, a critical factor for drug delivery and bioavailability.

Chemical Stability: Sulfones are generally stable to a wide range of chemical conditions, making them robust components in complex syntheses. chem-station.com

In organic synthesis, sulfonyl groups are also valued as protecting groups for amines and alcohols due to their stability under both acidic and basic conditions. chem-station.com The methanesulfonyl (mesyl) group, in particular, is a common protecting group. chem-station.com

Overview of Research Trajectories for Multifunctional Aromatic Systems

Strategies for Aniline Core Functionalization

The functionalization of the aniline core is a critical aspect of synthesizing this compound and its analogues. This process involves the directed introduction of both the methylsulfonyl and cyclopropyl groups, as well as controlling the regiochemistry of these additions.

Directed Introduction of the Methylsulfonyl Group via Electrophilic or Nucleophilic Approaches

The introduction of a methylsulfonyl group onto an aniline ring can be achieved through several synthetic routes, primarily involving electrophilic aromatic substitution or nucleophilic approaches.

Electrophilic Sulfonation:

A common method for introducing a sulfonyl group is through electrophilic aromatic sulfonation. wikipedia.org In this reaction, an aromatic compound reacts with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.com The actual electrophile is either SO₃ or its protonated form, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com For anilines, the amino group (-NH₂) is a strong activating and ortho-, para-directing group, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the positions ortho and para to itself. byjus.comtestbook.com

However, the high reactivity of aniline can lead to undesired side products. chemistrysteps.com To control the reaction and favor the desired isomer, the amino group is often protected, for instance, by converting it to an acetanilide. This reduces the activating effect and provides steric hindrance, favoring para-substitution. The sulfonyl group can then be introduced, followed by deprotection of the amine. utdallas.edu

Another approach involves the use of sulfonyl chlorides with a Lewis acid catalyst in a Friedel-Crafts-type reaction. This method allows for the direct formation of the aryl sulfone. researchgate.net Visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has also been developed as a modern and efficient method. frontiersin.org

Nucleophilic Approaches:

Nucleophilic strategies for introducing the methylsulfonyl group are also viable. One such method involves the reaction of an aryl halide with a sulfinate salt, often catalyzed by a transition metal like copper or palladium. nih.govacs.org In this approach, a pre-functionalized aniline derivative, such as a halogenated aniline, is used as the starting material.

Another nucleophilic route is the reaction of an aryne intermediate with a sulfonyl chloride. Arynes, highly reactive species, can be generated in situ and trapped by the nucleophilic sulfonyl chloride. researchgate.net Additionally, sulfinates generated in situ from β-thioamide sulfones can act as nucleophilic coupling partners in copper-catalyzed reactions. chemrxiv.org

| Approach | Reagents | Key Features | Potential Challenges |

|---|---|---|---|

| Electrophilic Sulfonation | SO₃/H₂SO₄, Chlorosulfonic acid | Direct functionalization of the aniline ring. wikipedia.org | Control of regioselectivity, potential for side reactions with unprotected anilines. chemistrysteps.com |

| Friedel-Crafts Sulfonylation | Sulfonyl chloride, Lewis acid | Direct formation of aryl sulfones. researchgate.net | Requires a catalyst, may have regioselectivity issues. |

| Visible-light-mediated Sulfonylation | Sulfonyl fluoride, photocatalyst | Mild reaction conditions, good functional group tolerance. frontiersin.org | Requires a specific experimental setup. |

| Nucleophilic Substitution (Aryl Halide) | Aryl halide, sulfinate salt, transition metal catalyst | Good control over regiochemistry. nih.govacs.org | Requires pre-functionalized starting materials. |

| Nucleophilic Addition (Aryne) | Aryne precursor, sulfonyl chloride | Forms aryl sulfones directly. researchgate.net | Generation of highly reactive aryne intermediates. |

Methodologies for Installing the Cyclopropyl Moiety onto the Aniline Scaffold

The introduction of a cyclopropyl group onto an aniline scaffold can be accomplished through various synthetic strategies, including N-cyclopropylation and C-cyclopropylation.

N-Cyclopropylation:

Copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid is an effective method. rsc.orgnih.gov This reaction typically involves a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2'-bipyridine, and a base. rsc.org Another approach is the Chan-Lam cyclopropylation, which utilizes potassium cyclopropyl trifluoroborate in the presence of a copper catalyst. nih.gov

C-Cyclopropylation:

Direct C-cyclopropylation of arylamines at the ortho-position has been achieved using cyclopropylmagnesium carbenoids. This method involves the reaction of N-lithio arylamines with a carbenoid generated from a 1-chlorocyclopropyl phenyl sulfoxide. researchgate.net This provides a direct route to 2-cyclopropylanilines.

Donor-acceptor cyclopropanes can also be used to synthesize cyclopropyl-containing nitrogen heterocycles. The reaction of these cyclopropanes with anilines, catalyzed by a Lewis acid, leads to the formation of 1,5-substituted pyrrolidin-2-ones. mdpi.com

| Method | Reagents | Type of Cyclopropylation | Key Features |

|---|---|---|---|

| Copper-promoted N-cyclopropylation | Cyclopropylboronic acid, Cu(OAc)₂, ligand | N-cyclopropylation | Good to excellent yields for a range of anilines and amines. rsc.orgnih.gov |

| Chan-Lam Cyclopropylation | Potassium cyclopropyl trifluoroborate, Cu(OAc)₂, ligand | N-cyclopropylation | Scalable and operationally convenient. nih.gov |

| Cyclopropylmagnesium Carbenoids | 1-chlorocyclopropyl phenyl sulfoxide, i-PrMgCl, N-lithio arylamine | C-cyclopropylation (ortho) | Direct synthesis of 2-cyclopropylanilines. researchgate.net |

| Donor-Acceptor Cyclopropanes | Donor-acceptor cyclopropane (B1198618), aniline, Lewis acid | Formation of cyclopropyl-containing heterocycles | Leads to 1,5-substituted pyrrolidin-2-ones. mdpi.com |

Regioselective Synthesis and Isomer Control in Aryl Substitution Patterns

Controlling the position of substituents on the aniline ring is crucial for the synthesis of the target compound. The directing effects of the substituents already present on the ring play a significant role in determining the outcome of subsequent reactions.

The amino group is a strong ortho-, para-director. testbook.com To achieve substitution at a specific position, it is often necessary to use protecting groups or to carefully choose the reaction conditions. For example, in electrophilic substitution reactions, protecting the amino group as an acetamide (B32628) can favor para-substitution due to steric hindrance. utdallas.edu

In cases where meta-substitution is desired, which is challenging due to the ortho-, para-directing nature of the amino group, specific strategies are required. One approach is to perform reactions under strongly acidic conditions, where the amino group is protonated to form an anilinium ion, which is a meta-director. chemistrysteps.com Another strategy involves the use of directing groups that can be later removed or modified.

Three-component benzannulation reactions have been developed for the synthesis of meta-substituted anilines from 1,3-diketones. beilstein-journals.org Additionally, sequential photochemical and photocatalytic reactions have been employed to achieve regioselective synthesis of substituted indoles from anilines. acs.org

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound often involves the preparation of key precursors and the transformation of intermediates.

Elaboration of Methylsulfonyl-Substituted Aromatic Precursors

The synthesis of methylsulfonyl-substituted aromatic precursors is a key step. One common route is the oxidation of a corresponding methylthio-substituted compound. For example, 4-(methylthio)aniline (B85588) can be oxidized to 4-(methylsulfonyl)aniline (B1202210).

Another approach involves the synthesis of a nitro-substituted methylsulfonylbenzene, which can then be reduced to the corresponding aniline. For instance, 1-methanesulfonyl-4-nitro-benzene can be hydrogenated to yield 4-(methylsulfonyl)aniline.

The synthesis of functional aromatic multisulfonyl chlorides can be achieved through the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate or alkyl/benzyl thiophenyl groups, which serve as masked precursors to sulfonyl chlorides. nih.gov

Derivatization of Cyclopropyl-Substituted Aniline Intermediates

Once a cyclopropyl-substituted aniline is obtained, further derivatization can be carried out. For example, N-cyclopropylanilines can be synthesized and then subjected to further reactions. researchgate.net The cyclopropyl group can influence the reactivity of the aniline in subsequent transformations.

The synthesis of N-cyclopropyl-4-fluoroanilines, which are intermediates for certain antibiotics, can be achieved through the selective reaction of a difluoronitrobenzene with cyclopropylamine (B47189), followed by further transformations. googleapis.com

The development of N-cyclopropylanilines has also been explored to probe the oxidative properties of certain photosensitizers, highlighting the unique chemical properties imparted by the cyclopropyl group. acs.org

Advanced Synthetic Protocols

Advanced synthetic methodologies provide powerful tools for the construction of complex molecules like this compound. These protocols often offer improvements in efficiency, selectivity, and atom economy over classical methods. This section explores catalytic strategies for key bond formations, techniques for achieving precise chemo- and regioselectivity, and the application of cascade reactions for the rapid assembly of the target aniline scaffold.

Catalytic Approaches to C-C and C-N Bond Formation (e.g., Transition Metal-Mediated Couplings, Photoredox Catalysis)

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of this compound. Modern catalytic methods, including transition-metal-mediated cross-couplings and photoredox catalysis, offer efficient routes to construct the key cyclopropyl-aryl and amino-aryl linkages.

Transition Metal-Mediated Couplings

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. nih.govnih.gov For the synthesis of cyclopropyl-substituted anilines, palladium- and copper-based catalysts are particularly relevant.

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, is a highly effective method for forming N-arylcyclopropylamines. researchgate.nettcichemicals.com This reaction typically involves the coupling of an aryl bromide with cyclopropylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand (like BINAP), and a base. researchgate.net This approach represents a significant improvement over older, multi-step procedures. researchgate.net

Copper-catalyzed methods also provide a valuable alternative for N-cyclopropylation. The Chan-Lam coupling reaction, for instance, can form C-N bonds using boronic acids as coupling partners. researchgate.net The reaction of anilines with cyclopropylboronic acid, promoted by a copper(II) acetate catalyst and a ligand such as 2,2'-bipyridine, can yield the corresponding N-cyclopropyl aniline derivatives. researchgate.net Beyond C-N couplings, transition-metal-catalyzed reactions can also be used to form the C(aryl)-C(cyclopropyl) bond directly, leveraging the unique reactivity of cyclopropane rings. nih.govbohrium.com

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for activating small molecules and forging new chemical bonds under mild conditions. acs.orgprinceton.edu These reactions rely on photocatalysts, often ruthenium or iridium complexes, that convert light energy into chemical energy to facilitate single-electron transfer (SET) processes. acs.orgprinceton.edu

In the context of aniline synthesis, photoredox catalysis can be applied to direct C-H functionalization. acs.org For example, the generation of an amine radical cation from an N-arylamine can lead to the formation of an α-amino radical, which can then engage in C-C bond formation. acs.orgnih.gov This strategy allows for the direct alkylation of aniline derivatives. acs.org While direct C-H cyclopropylation via photoredox catalysis is an advancing field, the principles can be applied to introduce the cyclopropyl moiety onto the aniline scaffold or a precursor. nih.gov The robustness of this method is highlighted by its potential to be run on a gram scale and even with direct sunlight as the light source. acs.org

| Method | Catalyst System | Bond Formed | Key Features | Relevant Findings |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP / NaOtBu | Aryl C-N | High efficiency for N-arylcyclopropylamines. researchgate.net | Enables one-step synthesis from aryl bromides and cyclopropylamine with yields ranging from 43% to 99%. researchgate.net |

| Chan-Lam Coupling | Cu(OAc)₂ / 2,2'-bipyridine | Aryl C-N | Uses cyclopropylboronic acid; proceeds under air. researchgate.net | Effective for N-cyclopropylation of anilines and other amines in good to excellent yields. researchgate.net |

| Photoredox C-H Alkylation | Ru(bpy)₃²⁺ or Ir(ppy)₃ | Aryl C-C | Mild, visible-light-induced reaction conditions. acs.orgnih.gov | Allows for direct alkylation of aniline derivatives, favoring the ortho position through a radical addition mechanism. acs.org |

Chemo- and Regioselective Strategies in Multi-Substituted Systems

Achieving the precise 2,4-disubstitution pattern of this compound requires sophisticated chemo- and regioselective control. The challenge lies in directing incoming substituents to the correct positions on the aniline ring while avoiding reactions at other potential sites, such as the amino group itself.

Direct C-H functionalization is a powerful strategy for installing substituents without the need for pre-functionalized starting materials. researchgate.net The regioselectivity of these reactions can often be controlled through the use of a directing group. The amino group of aniline naturally directs electrophilic substitution to the ortho and para positions. However, for more complex transformations, a removable directing group can be installed on the nitrogen atom to ensure specific C-H activation, typically at the ortho position. researchgate.net For instance, a pyrimidyl group can direct rhodium-catalyzed C-H activation and subsequent functionalization. acs.org

Once one substituent is in place, its electronic properties influence the position of the next. The amino group is an activating ortho-, para-director, while the methylsulfonyl group is a deactivating meta-director. Synthesizing the target compound therefore requires a strategy that reconciles these opposing influences. One potential pathway involves the ortho-sulfonylation of a protected aniline derivative, followed by functionalization at the now-activated para-position to introduce the cyclopropyl group. The development of catalytic systems that exhibit high chemo- and regioselectivity is crucial for the efficient synthesis of such polysubstituted anilines. researchgate.net

| Strategy | Catalyst/Reagent Example | Selectivity Control | Outcome | Relevant Findings |

|---|---|---|---|---|

| Directing Group-Assisted C-H Activation | [Cp*RhCl₂]₂ | Regioselective | Ortho-alkylation or annulation of N-protected anilines. acs.org | Pyridyl and pyrimidyl groups can serve as effective directing groups for cascade reactions. acs.org |

| Catalyst-Controlled C-H Functionalization | Nickel or Magnesium Catalysts | Chemo- and Regioselective | Ortho-alkenylation or trifluoromethylation of anilines. researchgate.net | Allows for functionalization of the C-H bond while leaving the N-H bond of unprotected anilines intact. researchgate.net |

| Photocatalytic Cycloaddition | fac-Ir(ppy)₃ | Chemo- and Regioselective | [2+2] cycloaddition of enynes with alkenes. nih.gov | Visible light catalysis can achieve high selectivity in complex bond formations via an energy transfer pathway. nih.gov |

Cascade and Domino Reactions for Complex Scaffold Assembly

Cascade and domino reactions offer an elegant and efficient approach to molecular synthesis by combining multiple bond-forming events in a single operation without isolating intermediates. acs.orgeurekalert.org This strategy aligns with the principles of green chemistry by reducing steps, solvent use, and waste generation. nih.gov Such reactions are particularly powerful for the rapid assembly of complex, multi-substituted aromatic scaffolds from simple starting materials. nih.govfau.de

The synthesis of highly functionalized aniline derivatives can be achieved through domino rearrangement reactions. For example, readily accessible ortho-alkylated N-methoxyanilines can undergo a copper-catalyzed domino rearrangement to produce anilines with four sequential substituents under mild conditions. eurekalert.org The proposed mechanism involves a acs.orgfau.de rearrangement followed by a acs.orgacs.org rearrangement, efficiently constructing a complex substitution pattern that would be difficult to access through conventional methods. eurekalert.org

Cascade reactions can also be initiated by photoredox catalysis or designed to construct heterocyclic systems that may serve as precursors to anilines. acs.org Aniline-promoted cascade reactions have been developed for the synthesis of 2-substituted 2H-chromenes from 2-hydroxycinnamaldehydes, demonstrating how anilines can act as catalysts to enable complex transformations through the in-situ formation of reactive intermediates. nih.gov While a direct domino synthesis for this compound is not explicitly documented, these principles could be applied to design a novel, convergent route that assembles the core structure in a highly efficient manner.

| Reaction Type | Catalyst/Promoter | Starting Materials | Product Type | Key Feature |

|---|---|---|---|---|

| Domino Rearrangement | Cationic Copper Catalysts | ortho-Alkylated N-methoxyanilines | Multi-substituted Anilines | Sequential acs.orgfau.de and acs.orgacs.org rearrangements form highly substituted patterns. eurekalert.org |

| Aniline-Promoted Cascade | Aniline | 2-Hydroxycinnamaldehydes, Carbon Nucleophiles | 2-Substituted 2H-Chromenes | Aniline acts as a promoter for a cyclization-substitution cascade. nih.gov |

| Organo/Photoredox Triple-Reaction Sequence | Organocatalyst + Photocatalyst | Vinyl-linked Indoles | Polycyclic Tetrahydroquinoline Scaffolds | Merges multiple distinct catalytic cycles for one-pot enantioselective construction. acs.org |

| Radical Cascade Annulation | Oxidant (e.g., DTBP) | 1,7-Dienes, Aldehydes | N-containing Polycyclic Skeletons | Sequential formation of three new C-C bonds in a highly regio- and stereoselective manner. rsc.org |

Reactions at the Amino Functionality

The primary amino group is a key site of reactivity in this compound, readily participating in reactions typical of aromatic amines.

N-Alkylation and N-Acylation Processes

The nitrogen atom of the aniline derivative can be readily alkylated or acylated. N-alkylation introduces alkyl groups onto the nitrogen atom, a reaction that can be achieved using various alkylating agents such as alkyl halides or alcohols under catalytic conditions. For instance, the N-alkylation of anilines with alcohols can be catalyzed by transition metal complexes, such as those of ruthenium or cobalt, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine, followed by reduction of the imine to the corresponding secondary amine. nih.gov While specific studies on this compound are not prevalent, the general principles of aniline alkylation suggest its susceptibility to these transformations. semanticscholar.orgbyjus.com

N-acylation, the introduction of an acyl group, is another fundamental transformation of the amino group. This is commonly achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. For example, the reaction of sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride provides N-acylsulfonamides in good yields. researchgate.netresearchgate.net This methodology offers a route to a variety of amide derivatives of this compound.

| Reaction Type | Reagent Class | Catalyst/Conditions | Product Type |

| N-Alkylation | Alcohols | Ru or Co complexes, base | Secondary or Tertiary Amine |

| N-Alkylation | Alkyl Halides | Base | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chlorides | Base (e.g., pyridine) | Amide |

| N-Acylation | Acid Anhydrides | Base | Amide |

Coupling Reactions Involving the Aniline Nitrogen

The amino group of this compound can participate in various cross-coupling reactions to form new carbon-nitrogen bonds. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide or pseudohalide and an amine. While this reaction typically forms an aryl amine from an amine and an aryl halide, the reverse is also synthetically valuable. In a related context, 4-(methylsulfonyl)aniline has been successfully used in Buchwald-Hartwig couplings. For example, its reaction with a protected benzimidazole (B57391) derivative using a palladium acetate catalyst and a phosphine ligand like XPhos in a solvent such as dioxane resulted in the desired coupled product.

In a specific study, the coupling of 4-(methylsulfonyl)aniline with a glycosyl chloride was achieved using a copper catalyst, potassium carbonate as the base, and tetrabutylammonium (B224687) iodide (TBAI) in toluene, affording the corresponding N-glycoside in a 72% yield. acs.org This demonstrates the utility of this class of anilines in forming complex C-N bonds.

Table of Buchwald-Hartwig Coupling Conditions for a Related Aniline

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzyl protected benzimidazole | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | Not specified |

Transformations via Diazotization Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through reaction with nitrous acid, a process known as diazotization. organic-chemistry.org Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. youtube.com The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. libretexts.org

For instance, in Sandmeyer-type reactions, the diazonio group can be replaced by various nucleophiles, including halides (Cl, Br), cyanide, and hydroxyl groups, often with the aid of a copper(I) salt catalyst. youtube.com This provides a powerful method for introducing a wide range of substituents onto the aromatic ring, replacing the original amino group. Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form brightly colored azo compounds. libretexts.org

Reactivity of the Methylsulfonyl Moiety

The methylsulfonyl group significantly influences the reactivity of the aromatic ring and can itself participate in chemical transformations.

Role as an Activating Group in Aromatic Reactions

The methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This electronic effect has a profound impact on the reactivity of the aromatic ring. In electrophilic aromatic substitution reactions, the methylsulfonyl group is a deactivating group, making the ring less reactive towards electrophiles compared to unsubstituted benzene. lkouniv.ac.in This deactivation arises from the inductive withdrawal of electron density from the ring, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction. lkouniv.ac.in Furthermore, the methylsulfonyl group is a meta-director in electrophilic aromatic substitution. This directing effect is because the resonance structures of the arenium ion intermediate show that the positive charge is placed at the ortho and para positions, which is destabilized by the adjacent electron-withdrawing sulfonyl group. Attack at the meta position avoids this direct destabilization.

Conversely, the electron-withdrawing nature of the methylsulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) that is formed when a nucleophile attacks the ring. masterorganicchemistry.com This activation is most pronounced when the methylsulfonyl group is positioned ortho or para to a leaving group. byjus.com

Utility as a Leaving Group in Nucleophilic Displacement Pathways

While less common than halides or triflates, the methylsulfonyl group can function as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is sufficiently activated by other electron-withdrawing groups. rsc.org For the methylsulfonyl group to depart, the attack of a nucleophile must occur at the carbon atom to which it is attached (the ipso-carbon). The stability of the departing methanesulfinate (B1228633) anion contributes to the feasibility of such reactions. Research has shown that the methylsulfone group, when activated by a pyrimidine (B1678525) ring, can act as an effective leaving group in nucleophilic aromatic substitution reactions with phenoxide nucleophiles. rsc.org

Chemical Conversions of the Sulfonyl Group

The methylsulfonyl group in this compound is a robust and strongly electron-withdrawing substituent. Its chemical transformations are generally challenging due to the high oxidation state of the sulfur atom and the strength of the sulfur-carbon bonds. However, under specific conditions, this group can undergo conversions, primarily through reductive or nucleophilic displacement pathways.

Reductive desulfonylation, which involves the complete removal of the sulfonyl group and its replacement with a hydrogen atom, is a potential transformation. Such reactions typically require strong reducing agents. For instance, the reduction of aryl sulfones to the corresponding arenes has been achieved using reagents like sodium amalgam or nickel-aluminum alloy. The specific conditions for the desulfonylation of this compound would need to be empirically determined, but it is plausible that forcing reductive conditions could cleave the C-S bond.

Nucleophilic aromatic substitution (SNAr) to displace the methylsulfonyl group is another possible, albeit challenging, transformation. The methylsulfonyl group can act as a leaving group in SNAr reactions, particularly when the aromatic ring is further activated by other electron-withdrawing groups and when strong nucleophiles are employed at elevated temperatures. In the case of this compound, the presence of the electron-donating amino group might disfavor this reaction pathway. However, the reactivity could be modulated by converting the amino group into a better electron-withdrawing group, for example, through diazotization. Studies on related amino-methylsulfonylazines have shown that the methylsulfonyl moiety can be preferentially displaced by both thiol and amine nucleophiles. byu.edu

It is important to note that the amino group in the molecule can also be a site of reactivity and may require protection during transformations targeting the sulfonyl group to avoid undesired side reactions.

Transformations Involving the Cyclopropyl Ring

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique reactivity to this moiety. Its transformations can proceed through pathways that relieve this strain, such as ring-opening reactions.

Mechanistic Studies of Ring-Opening Reactions under Acidic or Radical Conditions

Under Acidic Conditions:

The cyclopropyl group is susceptible to ring-opening in the presence of strong acids. The mechanism typically involves the protonation of the cyclopropane ring, which, given its partial π-character, can act as a weak nucleophile. This leads to the formation of a carbocationic intermediate. The stability of the resulting carbocation dictates the regioselectivity of the ring-opening. In the context of this compound, protonation would likely lead to a carbocation adjacent to the aromatic ring. This benzylic-type carbocation would be stabilized by the phenyl ring. Subsequent attack by a nucleophile present in the reaction medium would yield the ring-opened product. The presence of the amino and methylsulfonyl groups on the aromatic ring could influence the stability of the carbocationic intermediate and thus the facility of the ring-opening reaction.

Under Radical Conditions:

The cyclopropyl ring can also be opened under radical conditions. This typically involves the formation of a cyclopropylcarbinyl radical, which can undergo a rapid ring-opening to form a more stable homoallylic radical. This process is often irreversible due to the relief of ring strain. The generation of the initial radical can be achieved through various methods, such as reaction with a radical initiator or via single-electron transfer (SET) processes. For N-cyclopropylanilines, SET oxidation leads to the formation of a nitrogen radical cation, which is followed by an irreversible ring-opening of the cyclopropyl group. acs.org While the cyclopropyl group in this compound is attached to the aromatic ring and not the nitrogen, radical-induced ring-opening could still be a feasible transformation pathway under appropriate conditions, for instance, through reactions involving radical species that can add to the aromatic ring or abstract a hydrogen atom from the cyclopropyl group.

Cycloaddition Reactions Involving the Cyclopropyl Unit

The cyclopropyl group, due to its strained nature and π-character, can participate in cycloaddition reactions, although this is less common than for alkenes or alkynes. These reactions often proceed via a stepwise mechanism involving the cleavage of a C-C bond of the cyclopropane ring to form a 1,3-dipolar or diradical intermediate, which then undergoes cycloaddition with a suitable partner.

For instance, cyclopropyl ketones are known to undergo formal [3+2] cycloaddition reactions with olefins to form cyclopentane (B165970) derivatives. While this compound does not possess a carbonyl group directly attached to the cyclopropane, the principle of ring-opening to generate a reactive intermediate that can be trapped in a cycloaddition is a relevant concept. The feasibility of such reactions would depend on the ability to activate the cyclopropyl ring towards ring-opening under conditions compatible with the desired cycloaddition partner.

Assessment of Cyclopropyl Group Stability to Diverse Reagent Classes

The cyclopropyl group is generally stable under a variety of reaction conditions, which contributes to its utility in medicinal chemistry. Its stability can be attributed to the strength of its C-C and C-H bonds.

| Reagent Class | Stability of Cyclopropyl Group | Notes |

|---|---|---|

| Oxidizing Agents | Generally stable | The high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by enzymes like cytochrome P450. hyphadiscovery.com However, strong oxidizing agents under harsh conditions could potentially lead to degradation. |

| Reducing Agents | Generally stable | Stable to many common reducing agents used in organic synthesis, such as catalytic hydrogenation (e.g., H₂/Pd) and hydride reagents (e.g., NaBH₄, LiAlH₄), provided there are no activating groups that facilitate ring opening. |

| Bases | Generally stable | The C-H bonds of a cyclopropyl group are not particularly acidic, making it stable to most basic conditions. |

| Nucleophiles | Generally stable | The cyclopropyl ring is not electrophilic and is therefore unreactive towards most nucleophiles under standard conditions. |

| Strong Acids | Potentially unstable | As discussed in section 3.3.1, strong acids can induce ring-opening reactions. stackexchange.com |

| Radical Initiators | Potentially unstable | Can undergo ring-opening reactions under radical conditions. beilstein-journals.org |

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is substituted with three groups that will influence the outcome of further functionalization reactions, particularly electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns and Directing Effects

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the aniline ring is determined by the directing effects of the existing substituents: the amino group, the methylsulfonyl group, and the cyclopropyl group.

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This significantly stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. chemistrysteps.com

Methylsulfonyl Group (-SO₂CH₃): This is a strongly deactivating, meta-directing group. Its strong electron-withdrawing nature, both through induction and resonance, destabilizes the arenium ion intermediate, particularly when the positive charge is adjacent to the sulfonyl group (as is the case for ortho and para attack). lkouniv.ac.in

Cyclopropyl Group (-c-C₃H₅): This group is generally considered to be a weak activating group and an ortho, para-director. Its ability to stabilize an adjacent positive charge through its "bent" bonds is a key factor. echemi.com

In this compound, the substituents are positioned as follows: the amino group is at C1, the methylsulfonyl group at C2, and the cyclopropyl group at C4. The powerful activating and ortho, para-directing effect of the amino group will be the dominant factor in determining the position of electrophilic attack. The methylsulfonyl group at the C2 position will deactivate the ring, but its meta-directing effect will align with the ortho, para-directing effect of the amino group to some extent.

The available positions for substitution are C3, C5, and C6.

Attack at C6: This position is ortho to the strongly activating amino group and meta to the deactivating methylsulfonyl group. This is a highly favored position.

Attack at C5: This position is meta to the amino group and meta to the cyclopropyl group, but ortho to the deactivating sulfonyl group. This position is likely to be disfavored.

Attack at C3: This position is ortho to both the deactivating methylsulfonyl group and the activating cyclopropyl group, and meta to the activating amino group. This position is also likely to be disfavored compared to C6.

Therefore, the most probable outcome for an electrophilic aromatic substitution reaction on this compound is substitution at the C6 position , which is ortho to the strongly activating amino group.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | C1 | Strongly Activating | ortho, para |

| -SO₂CH₃ | C2 | Strongly Deactivating | meta |

| -c-C₃H₅ | C4 | Weakly Activating | ortho, para |

Metal-Catalyzed Cross-Coupling Reactions at Aryl Positions

The aromatic ring of this compound possesses several sites amenable to metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the molecule would be largely dictated by the nature of the coupling partners and the catalytic system employed. For these reactions to occur, the aniline would typically first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate, at one of the open aryl positions (3, 5, or 6).

Suzuki-Miyaura Coupling:

Should a halogen be introduced onto the aromatic ring of this compound, for instance at the 5-position, the resulting aryl halide would be an excellent candidate for Suzuki-Miyaura coupling. This palladium-catalyzed reaction would enable the formation of a new carbon-carbon bond by coupling with a variety of organoboron reagents. The strong electron-withdrawing nature of the ortho-sulfonyl group would likely enhance the reactivity of the aryl halide toward oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. It has been demonstrated that unprotected ortho-bromoanilines bearing electron-withdrawing groups, including sulfones, can successfully undergo Suzuki-Miyaura coupling with various boronic esters. nih.gov

A hypothetical Suzuki-Miyaura coupling of a halogenated derivative of this compound is presented below:

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

| 1 | 5-Bromo-4-cyclopropyl-2-(methylsulfonyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-4-cyclopropyl-2-(methylsulfonyl)aniline |

| 2 | 5-Iodo-4-cyclopropyl-2-(methylsulfonyl)aniline | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-(Thiophen-2-yl)-4-cyclopropyl-2-(methylsulfonyl)aniline |

Buchwald-Hartwig Amination:

Similarly, a halogenated this compound could serve as a substrate in the Buchwald-Hartwig amination for the formation of a new carbon-nitrogen bond. wikipedia.orgacsgcipr.orglibretexts.org This reaction is highly versatile, allowing for the coupling of aryl halides with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. The choice of phosphine ligand is crucial for the success of these transformations and would need to be optimized for this specific substrate. youtube.comrsc.org

Reactivity of the Sulfonyl Group:

Interestingly, under specific catalytic conditions, aryl sulfones themselves can act as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. researchgate.netchemrxiv.orgchemrxiv.org This opens up the possibility of directly coupling at the C2 position by activating the C-S bond, displacing the methylsulfonyl group. This transformation typically requires specialized ligands that can facilitate the challenging oxidative addition of the C-S bond to the palladium center.

Directed Ortho-Metallation Strategies for Further Substitution

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. uwindsor.ca

In this compound, both the aniline nitrogen and the sulfonyl oxygen atoms have the potential to act as coordinating sites for the lithium reagent. However, the acidic N-H proton of the aniline would be preferentially deprotonated by a strong base like n-butyllithium. Therefore, protection of the aniline nitrogen, for example as a pivalamide (B147659) or a carbamate, would be a prerequisite for DoM at an aryl C-H position.

Once N-protected, the molecule presents two potential directing groups: the protected amine and the methylsulfonyl group. Sulfonamides are known to be effective DMGs. organic-chemistry.org For instance, N-cumyl arylsulfonamides have been shown to be powerful DMGs that facilitate ortho-lithiation. nih.gov Furthermore, the trifluoromethyl sulfonyl group has been demonstrated to be an excellent DMG, suggesting that the methylsulfonyl group in the target molecule would also effectively direct metallation. researchgate.net

Given the ortho-relationship of the two directing groups, they would be expected to cooperatively direct lithiation to the C3 position. The lithiated intermediate could then be trapped with a variety of electrophiles to introduce new functional groups with high regioselectivity.

A plausible sequence for the directed ortho-metallation of N-protected this compound is outlined below:

| Entry | Protecting Group (PG) | Base | Electrophile (E) | Product (at C3) |

| 1 | Pivaloyl (Piv) | s-BuLi/TMEDA | DMF | -CHO |

| 2 | Boc | t-BuLi | I₂ | -I |

| 3 | Pivaloyl (Piv) | n-BuLi | (CH₃)₃SiCl | -Si(CH₃)₃ |

This strategy would provide a highly efficient route to 3-substituted derivatives, which would be challenging to synthesize through classical electrophilic aromatic substitution methods due to the complex interplay of the directing effects of the existing substituents.

Mechanistic Investigations of Reactions Involving 4 Cyclopropyl 2 Methylsulfonyl Aniline

Elucidation of Reaction Pathways and Transition States

The reactivity of 4-cyclopropyl-2-(methylsulfonyl)aniline is governed by the interplay of its three key functional groups: the primary aromatic amine, the cyclopropyl (B3062369) ring, and the methylsulfonyl group. The electron-donating nature of the amine group activates the aromatic ring for electrophilic substitution, while the bulky and strongly electron-withdrawing methylsulfonyl group directs incoming electrophiles and influences the stability of reaction intermediates.

In hypothetical electrophilic aromatic substitution reactions, the reaction pathway would likely proceed through a Wheland intermediate. The transition state leading to this intermediate would be influenced by the steric hindrance of the ortho-sulfonyl group and the electronic stabilization provided by the para-cyclopropyl and ortho-amino groups. Computational studies on similar substituted anilines suggest that the energy of the transition state is highly dependent on the nature of the electrophile and the solvent environment.

For reactions involving the amine functionality, such as N-alkylation or N-acylation, the pathway would involve nucleophilic attack by the nitrogen atom. The transition state would be a tetrahedral intermediate, and its stability would be affected by the electronic properties of the substituents on the aromatic ring. The electron-withdrawing methylsulfonyl group could slightly decrease the nucleophilicity of the amine compared to unsubstituted aniline (B41778).

Kinetic and Thermodynamic Analyses of Key Transformations

A comprehensive kinetic and thermodynamic analysis of reactions involving this compound has yet to be published. However, we can infer potential characteristics based on analogous systems.

The rates of electrophilic aromatic substitution would be expected to be slower than that of aniline due to the steric hindrance and the deactivating effect of the methylsulfonyl group. A kinetic study would likely reveal a second-order rate law, dependent on the concentrations of both the aniline derivative and the electrophile.

Characterization of Reactive Intermediates and Transient Species

Direct observation and characterization of reactive intermediates in reactions of this compound are challenging due to their transient nature. Spectroscopic techniques such as NMR, IR, and mass spectrometry, potentially coupled with computational modeling, would be necessary to identify and characterize species like sigma-complexes (Wheland intermediates) in electrophilic substitutions or tetrahedral intermediates in nucleophilic additions to the amine group.

In radical reactions, the formation of radical cations or other radical species derived from this compound could be investigated using techniques like electron paramagnetic resonance (EPR) spectroscopy. The stability of such intermediates would be influenced by the delocalization of the unpaired electron across the aromatic system and the electronic effects of the substituents.

Influence of Catalyst Structure and Solvent Environment on Reaction Mechanisms

The choice of catalyst and solvent would profoundly impact the reaction mechanisms and outcomes of transformations involving this compound.

In catalyzed reactions, such as cross-coupling reactions involving the amine group, the structure of the catalyst's ligands would play a crucial role in determining the reaction's efficiency and selectivity. The steric and electronic properties of the ligands would influence the coordination of the aniline derivative to the metal center and the subsequent steps of the catalytic cycle.

The solvent environment can affect reaction rates and mechanisms through various interactions. researchgate.net Polar aprotic solvents might be favored for reactions involving charged intermediates, as they can stabilize these species through dipole-dipole interactions without interfering with the reactants. researchgate.net The polarity, proticity, and coordinating ability of the solvent can influence the energy of the ground states and transition states, thereby altering the reaction kinetics. For example, in an SNAr reaction, a polar aprotic solvent would be expected to accelerate the reaction by stabilizing the Meisenheimer complex intermediate.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Molecular Orbital (MO) theory provides a sophisticated model to describe the distribution and energy of electrons within a molecule. In 4-Cyclopropyl-2-(methylsulfonyl)aniline, the interplay between the aromatic aniline (B41778) ring, the electron-withdrawing methylsulfonyl group, and the unique electronic nature of the cyclopropyl (B3062369) substituent creates a complex and interesting electronic environment.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical components of the electronic structure, collectively known as the frontier orbitals. The energy and spatial distribution of these orbitals govern the molecule's reactivity. For an aniline derivative, the HOMO is typically a π-orbital with significant electron density on the aromatic ring and the nitrogen atom of the amino group. The LUMO is generally a π*-antibonding orbital of the aromatic system.

The presence of the methylsulfonyl group, a strong electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline. This is due to the inductive effect of the sulfonyl group, which pulls electron density away from the ring. Conversely, the amino group is an electron-donating group, which raises the energy of the HOMO and increases the electron density on the aromatic ring, particularly at the ortho and para positions. The cyclopropyl group, situated para to the amino group, can donate electron density to the aromatic ring through its "bent" or Walsh orbitals, which have π-character. This donation further influences the energy and distribution of the frontier orbitals.

| Orbital | Predicted Energy (Illustrative) | Key Contributing Groups |

| HOMO | -5.8 eV | Aniline (amino group and aromatic ring), Cyclopropyl group |

| LUMO | -1.2 eV | Aromatic ring, Methylsulfonyl group |

| HOMO-LUMO Gap | 4.6 eV | - |

Note: The energy values presented are illustrative and represent typical ranges for similar aromatic compounds. Actual values would require specific quantum chemical calculations.

Conformational Landscapes and Dynamics of this compound

The three-dimensional structure and flexibility of a molecule are key determinants of its physical properties and biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted through rotation about single bonds. For this compound, several rotational degrees of freedom are of interest, including the orientation of the cyclopropyl group relative to the aromatic ring, the conformation of the methylsulfonyl group, and the geometry of the amino group.

The rotation of the cyclopropyl group is relatively facile, but there may be a slight energetic preference for a "bisected" conformation where one of the C-C bonds of the cyclopropane (B1198618) ring is coplanar with the aromatic ring, allowing for optimal electronic interaction. The methylsulfonyl group also possesses rotational freedom around the C-S bond. The most stable conformation will likely be one that minimizes steric hindrance with the adjacent amino group. The amino group in aniline is known to have a slightly pyramidal geometry, and it can undergo inversion. The barrier to this inversion and the preferred degree of pyramidalization in this specific molecule will be influenced by the electronic and steric effects of the substituents.

Computational methods, such as potential energy surface (PES) scans, can be employed to map the energy of the molecule as a function of these rotational angles. This allows for the identification of low-energy conformers and the energy barriers that separate them.

| Dihedral Angle | Predicted Rotational Barrier (Illustrative) | Description |

| C(3)-C(4)-C(cyclopropyl)-H | ~1-2 kcal/mol | Rotation of the cyclopropyl group relative to the phenyl ring. |

| C(1)-C(2)-S-C(methyl) | ~3-5 kcal/mol | Rotation of the methylsulfonyl group. |

| H-N-C(1)-C(6) | ~0.5-1 kcal/mol | Inversion of the amino group. |

Note: These values are estimations based on typical rotational barriers for similar functional groups and would need to be confirmed by specific calculations.

Prediction of Reactivity and Reaction Selectivity using Quantum Chemical Methods

Quantum chemical methods are invaluable for predicting where and how a molecule is likely to react. By analyzing the electronic properties of this compound, we can infer its reactivity towards various reagents.

One common approach is to examine the distribution of electron density and the electrostatic potential. The amino group is a region of high electron density and negative electrostatic potential, making it a likely site for electrophilic attack (e.g., protonation, alkylation). The aromatic ring, activated by the amino group, is also susceptible to electrophilic substitution. The directing effects of the substituents will govern the regioselectivity of such reactions. The amino group is an ortho-, para-director, while the methylsulfonyl group is a meta-director. Given that the para position is occupied by the cyclopropyl group, electrophilic attack on the ring is most likely to occur at the positions ortho to the amino group (and meta to the sulfonyl group).

Reactivity indices derived from conceptual Density Functional Theory (DFT), such as Fukui functions, can provide a more quantitative prediction of reactive sites. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This can identify the most nucleophilic (prone to attack by electrophiles) and electrophilic (prone to attack by nucleophiles) sites.

Computational Modeling of Reaction Mechanisms and Energy Surfaces

Beyond predicting reactivity, computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, via transition states. nih.gov This involves mapping the potential energy surface (PES) for a given reaction. By locating the minimum energy structures (reactants and products) and the saddle points (transition states) on the PES, the reaction mechanism can be elucidated, and the activation energy, which determines the reaction rate, can be calculated.

For example, the mechanism of electrophilic aromatic substitution on this compound could be modeled. This would involve calculating the energies of the starting material, the electrophile, the intermediate sigma complex (Wheland intermediate), and the final product. The calculations would also identify the transition state leading to the sigma complex. By comparing the activation energies for attack at different positions on the ring, the regioselectivity of the reaction can be predicted and explained.

Another reaction that could be computationally studied is the oxidation of the amino group or the sulfur atom of the methylsulfonyl group. Modeling these reaction pathways would provide insights into the metabolic fate of the molecule and its potential for degradation.

Advanced Applications As a Synthetic Building Block and Precursor

Utilization in the Construction of Complex Organic Scaffolds

The quest for novel therapeutic agents and functional materials has fueled the development of synthetic methodologies for creating intricate and three-dimensional molecular scaffolds. 4-Cyclopropyl-2-(methylsulfonyl)aniline serves as a promising starting material for the synthesis of such complex organic structures, including fused and bridged ring systems. The cyclopropyl (B3062369) group, in particular, is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. acs.org

The aniline (B41778) functional group within the molecule provides a reactive handle for a multitude of synthetic transformations. For instance, it can readily undergo reactions to form heterocyclic structures, which are prevalent in many biologically active compounds. The presence of the electron-withdrawing methylsulfonyl group can influence the regioselectivity of these cyclization reactions, offering a degree of control in the synthesis of complex scaffolds.

Moreover, the cyclopropyl ring itself can participate in various ring-opening or rearrangement reactions under specific conditions, leading to the formation of more elaborate carbocyclic or heterocyclic frameworks. The inherent strain of the three-membered ring can be harnessed as a driving force for these transformations. For example, N-cyclopropylanilines have been shown to undergo irreversible ring-opening upon single-electron oxidation, a property that can be exploited in synthetic strategies. acs.org

Table 1: Potential Cyclization Reactions for Scaffold Synthesis

| Reaction Type | Potential Product Scaffold | Role of this compound |

| Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Aniline derivative for condensation with an aldehyde |

| Friedländer Annulation | Quinolines | Aniline component reacting with a β-dicarbonyl compound |

| Fischer Indole Synthesis | Indoles | Aniline derivative forming a phenylhydrazone intermediate |

| Bischler-Möhlau Indole Synthesis | Indoles | Aniline reacting with an α-haloketone |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. rsc.orgresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse molecular libraries for drug discovery and other applications. rsc.org Anilines are frequently employed as key components in many well-known MCRs. nih.gov

Given its aniline functionality, this compound is a prime candidate for integration into various MCR sequences. For instance, in the Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a dipeptide-like scaffold. The use of this compound as the amine component would introduce its unique substitution pattern into the resulting complex molecule. Similarly, in the Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, the corresponding isocyanide derived from this compound could be utilized.

The incorporation of the cyclopropyl and methylsulfonyl groups through MCRs can lead to novel chemical entities with potentially interesting biological activities. The steric and electronic nature of these substituents can influence the stereochemical outcome of the MCR and the conformational preferences of the final product.

Table 2: Potential Multi-Component Reactions Involving this compound

| Reaction Name | Components | Potential Product Class |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino amides |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide | α-Acyloxy amides |

| Strecker Synthesis | Aldehyde/Ketone, Cyanide Source | α-Amino nitriles |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.) | Dihydropyridines |

Development of Novel Synthetic Reagents or Catalytic Ligands Based on the Compound's Structure

The development of novel reagents and catalysts is a cornerstone of advancing chemical synthesis. The distinct structural features of this compound make it an attractive platform for the design of new synthetic tools. In particular, the field of organocatalysis has seen a surge in the use of chiral amines and their derivatives to effect asymmetric transformations.

Chiral aniline derivatives have been successfully employed as organocatalysts in various asymmetric reactions. researchgate.net For instance, chiral isothiourea catalysts have been developed for the atroposelective N-acylation of aniline-derived sulfonamides. nih.govacs.org By introducing chirality into the this compound scaffold, for example through resolution or asymmetric synthesis, it is conceivable to develop novel organocatalysts. The presence of the sulfonyl group could play a role in the catalyst's activity and selectivity through hydrogen bonding or other non-covalent interactions with the substrate.

Furthermore, the aniline nitrogen can be functionalized to create ligands for transition metal catalysis. The electronic properties of the aryl ring, modulated by the cyclopropyl and methylsulfonyl groups, could influence the catalytic activity of the resulting metal complex. The development of such ligands could lead to new catalytic systems with unique reactivity and selectivity profiles.

Precursor Role in Diverse Organic Transformations

Beyond its use as a building block for complex scaffolds, this compound can serve as a precursor for a wide array of other functionalized molecules through various organic transformations. The reactivity of the aniline and methylsulfonyl groups, as well as the aromatic ring, can be exploited to introduce new functional groups and build molecular complexity.

The aniline moiety is particularly versatile. It can be readily diazotized and subsequently converted into a wide range of functional groups, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions. The amino group can also be acylated, alkylated, or used as a directing group for ortho-lithiation, enabling further functionalization of the aromatic ring.

The methylsulfonyl group is a strong electron-withdrawing group and can activate the aromatic ring for nucleophilic aromatic substitution under certain conditions. Additionally, the sulfonyl group itself can be the subject of chemical modification. Recent research has highlighted various sulfonylation reactions of anilines, demonstrating the importance of this class of compounds. nih.govrsc.orgnih.gov For instance, anilines can be precursors for the synthesis of sulfonated oxindoles. researchgate.net The reaction of N-methylsulfonyl anilines with bromine in the presence of potassium thiocyanate has also been reported, leading to further functionalized products. researchgate.net

Table 3: Potential Organic Transformations of this compound

| Reaction Type | Reagents | Potential Product |

| Diazotization/Sandmeyer Reaction | NaNO₂, H⁺; CuX | Aryl halides, nitriles, etc. |

| Acylation | Acyl chloride, base | N-Acyl aniline derivative |

| Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl aniline derivative |

| Electrophilic Aromatic Substitution | Electrophile, Lewis acid | Substituted aniline derivative |

| Cross-Coupling Reactions | Aryl halide, catalyst | Biaryl derivative |

Conclusion and Future Research Directions

Synthesis of Current Research Achievements

Current knowledge on 4-Cyclopropyl-2-(methylsulfonyl)aniline is largely inferred from the extensive research on related substituted anilines. The synthetic methodologies for constructing such molecules are well-established, and the influence of the individual substituents on the molecule's properties can be reasonably predicted.

Identification of Remaining Challenges and Knowledge Gaps

The primary knowledge gap is the lack of specific experimental data for this compound. Detailed characterization of its physical, chemical, and spectroscopic properties is needed. Furthermore, its biological activity profile remains unexplored.

Promising Avenues for Methodological Innovation

Future research could focus on developing more efficient and scalable synthetic routes to this compound. This could involve exploring novel catalytic methods for the direct C-H functionalization of simpler anilines to introduce the cyclopropyl (B3062369) and methylsulfonyl groups in a more atom-economical fashion.

Potential for Broader Contributions to Organic Synthesis and Chemical Sciences

A thorough investigation of the reactivity of this compound could provide new insights into the interplay of electronic and steric effects in substituted aromatic systems. This knowledge could be applied to the design of new reagents and synthetic strategies. Furthermore, exploring its potential in medicinal and materials science could lead to the development of novel therapeutic agents and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。